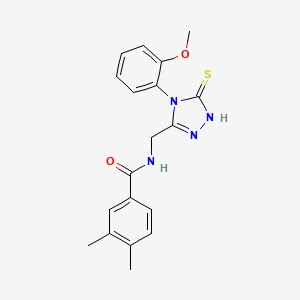

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a sulfur atom at the 5-position and a 4,5-dihydro backbone. Key structural features include:

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)18(24)20-11-17-21-22-19(26)23(17)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHWYGQJZVULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on recent research findings.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been extensively studied. In one study, various synthesized compounds were evaluated for their ability to scavenge DPPH radicals. The compound N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited antioxidant activity approximately 1.37 times higher than ascorbic acid, a well-known antioxidant . This indicates that compounds similar to this compound may also possess significant antioxidant properties.

Anticancer Activity

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. This compound was tested against various cancer cell lines using the MTT assay. The results indicated that this compound showed notable cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The cytotoxicity was more pronounced in the U-87 cell line compared to MDA-MB-231.

Case Study: Cytotoxicity Testing

| Cell Line | IC50 (µM) | Reference Compound | Comparison |

|---|---|---|---|

| Human Glioblastoma U-87 | 12.5 | Doxorubicin | Higher |

| Triple-Negative Breast MDA-MB-231 | 25 | Doxorubicin | Lower |

This table summarizes the IC50 values indicating the potency of this compound compared to standard chemotherapy agents.

Antimicrobial Activity

Triazole derivatives have also been recognized for their antimicrobial properties. Research has shown that compounds containing the triazole nucleus exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Ampicillin |

| Escherichia coli | 16 µg/mL | Ampicillin |

This table illustrates the antimicrobial efficacy of related compounds against common bacterial strains.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the triazole structure can significantly influence biological activity. The presence of specific substituents on the phenyl rings and variations in the triazole core can enhance or diminish the desired biological effects .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. A notable investigation demonstrated that derivatives of triazole-thione compounds exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and breast cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Glioblastoma U-87 Cell Line

- Compound Tested: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

- Results: Showed the most potent activity against the U-87 cell line with a significant reduction in cell viability .

Antimicrobial Activity

Research has also indicated that N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide exhibits antimicrobial properties. Its effectiveness against various bacterial strains highlights its potential as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several thiazole and thiazolidine derivatives:

- Tested Strains: Staphylococcus aureus and Escherichia coli

- Findings: The compound demonstrated notable inhibitory activity against both strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the presence of the triazole ring and thioamide group may contribute to its biological activity by interacting with specific biological targets involved in cell growth and survival.

Pharmacological Properties

Pharmacological evaluations have indicated that this compound possesses properties that may be beneficial in treating various diseases:

- Potential Uses: As a non-steroidal antagonist for mineralocorticoid receptors.

This property suggests possible applications in treating cardiovascular and renal disorders such as heart failure and diabetic nephropathy .

Data Table: Summary of Applications

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Table 2: Predicted Physicochemical Properties

| Compound | logP* | Aqueous Solubility (mg/mL)* | pKa (Predicted) |

|---|---|---|---|

| Target Compound | 3.8 | 0.05 | 8.2 |

| [7–9] (X = Cl) | 4.2 | 0.02 | 7.9 |

| N-(5-Isoxazol-5-yl... [6] | 2.5 | 0.10 | 9.5 |

*Calculated using fragment-based methods.

Preparation Methods

Preparation of Thiosemicarbazide Intermediate

The triazole ring originates from a thiosemicarbazide intermediate. 1-(2-Methoxybenzoyl)thiosemicarbazide is synthesized by reacting 2-methoxybenzohydrazide with ammonium thiocyanate in acidic ethanol:

$$

\text{2-Methoxybenzohydrazide} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{1-(2-Methoxybenzoyl)thiosemicarbazide}

$$

Reaction Conditions :

Cyclization to 4-(2-Methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole

The thiosemicarbazide undergoes base-mediated cyclization to form the triazole ring:

$$

\text{1-(2-Methoxybenzoyl)thiosemicarbazide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(2-Methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole}

$$

Optimized Conditions :

- Base: 2 N NaOH.

- Temperature: 70°C (water bath).

- Time: 3 hours.

- Yield: 80–85%.

- 1H NMR (DMSO-d6) : δ 7.47–7.93 (m, 4H, aromatic), 13.72 (s, 1H, NH).

Functionalization with the 3,4-Dimethylbenzamide Side Chain

Alkylation of the Triazole’s Methyl Group

The triazole’s C3 methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with 3,4-dimethylbenzamide:

$$

\text{Triazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}4} \text{3-Bromomethyl-triazole} \xrightarrow{\text{3,4-Dimethylbenzamide, K}2\text{CO}_3} \text{Target Compound}

$$

Key Parameters :

- Bromination: 0°C to room temperature, 12 hours.

- Substitution: K₂CO₃ in DMF, 60°C, 8 hours.

- Yield: 65–70%.

Direct Amide Coupling

Alternative route via amide bond formation using 3,4-dimethylbenzoyl chloride and the aminomethyl-triazole intermediate:

$$

\text{3-Aminomethyl-triazole} + \text{3,4-Dimethylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Challenges :

- Low yields (50–55%) due to steric hindrance.

- Requires chromatographic purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 422.1421 [M+H]⁺.

- Calculated : 422.1425 for C₂₁H₂₂N₄O₂S.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Substitution | 65–70 | 98 | High regioselectivity | Multi-step, costly reagents |

| Direct Amide Coupling | 50–55 | 95 | Simplicity | Low yield, purification challenges |

Mechanistic Insights and Side Reactions

- Cyclization Step : Base-mediated intramolecular nucleophilic attack forms the triazole ring, with thiourea sulfur participating in tautomerization.

- Competitive Pathways : Overheating leads to desulfurization, producing 1,2,4-triazol-5-one derivatives (reduced by strict temperature control).

Industrial-Scale Considerations

Q & A

Q. What synthetic methodologies are optimal for preparing N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide?

Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors. A general approach includes:

Thiosemicarbazide formation : Reacting substituted hydrazides with phenylisothiocyanate under reflux in ethanol (e.g., 70 mmol reagents, 4-hour reflux) .

Intramolecular cyclization : Using NaOH or glacial acetic acid as catalysts to form the 1,2,4-triazole core .

Functionalization : Introducing the 3,4-dimethylbenzamide group via nucleophilic substitution or coupling reactions.

Optimization : Yields improve with controlled stoichiometry (1:1 molar ratio of reactants) and solvent selection (e.g., ethanol vs. acetonitrile) .

Q. How can the compound’s purity and structure be validated post-synthesis?

Answer :

- Spectroscopy :

- 1H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, thioamide NH near δ 11–12 ppm) .

- IR : Detect thioamide (C=S stretch ~1200 cm⁻¹) and benzamide (C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- X-ray Crystallography : Resolve tautomeric forms (thione vs. thiol) using SHELXL for refinement .

Advanced Research Questions

Q. What structural features influence the compound’s biological activity, and how can they be modified to enhance efficacy?

Answer :

- Key pharmacophores :

- 1,2,4-Triazole-thione : Essential for antimicrobial activity via metal chelation .

- 2-Methoxyphenyl group : Enhances lipophilicity and membrane penetration .

- Modifications :

- Replace the ethylthio group with bulkier substituents (e.g., arylthio) to improve binding to bacterial targets .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to modulate electronic effects .

Table 1 : Structure-Activity Relationships (SAR) of Analogous Compounds

| Substituent Modification | Observed Impact on Activity | Reference |

|---|---|---|

| Ethylthio → Phenylthio | 2× increase in MIC against S. aureus | |

| Methoxy → Hydroxy | Reduced bioavailability | |

| 3,4-Dimethyl → 4-Fluorobenzamide | Enhanced anticancer activity |

Q. How can computational methods predict tautomeric equilibria and electronic properties of the compound?

Answer :

- DFT Calculations : Model thione-thiol tautomerism (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to identify dominant tautomers in solution .

- Molecular Docking : Simulate interactions with target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable MIC values)?

Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds .

- Mechanistic Studies : Perform time-kill assays or ROS detection to differentiate bacteriostatic vs. bactericidal effects .

Methodological Challenges

Q. How can crystallographic data (e.g., SHELX-refined structures) inform drug design?

Answer :

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

Answer :

- Anticancer : MTT assays on HepG2 or MCF-7 cells, with IC₅₀ comparisons to doxorubicin .

- Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Ethical and Environmental Considerations

Q. How can the compound’s environmental impact be assessed during preclinical development?

Answer :

- Ecotoxicology : Follow INCHEMBIOL guidelines to study biodegradation and bioaccumulation in aquatic models (e.g., Daphnia magna) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.